

# 2-Ethyl-2-adamantyl acrylate molecular structure and weight

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## Compound of Interest

Compound Name: 2-Ethyl-2-adamantyl acrylate

Cat. No.: B1593200

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An In-Depth Technical Guide to **2-Ethyl-2-adamantyl Acrylate**

## Abstract

This technical guide provides a comprehensive overview of **2-Ethyl-2-adamantyl Acrylate** (EAA), a specialty monomer of significant interest in advanced materials science. We will delve into its core molecular structure, physicochemical properties, and established synthesis methodologies. The discussion emphasizes the causal relationships behind synthetic choices and the structural features that define its application profile. This document is intended for researchers, polymer chemists, and materials scientists engaged in the development of high-performance polymers, particularly for applications in microelectronics and specialty coatings.

## Molecular Structure and Physicochemical Properties

**2-Ethyl-2-adamantyl acrylate** is an organic molecule characterized by the esterification of acrylic acid with 2-ethyl-2-adamantanol. Its structure is distinguished by two key functional components: the highly rigid, bulky tricyclo[3.3.1.1<sup>37</sup>]decane (adamantane) cage and the polymerizable acrylate group.

The adamantane moiety is a diamondoid hydrocarbon, meaning its carbon framework is a subunit of the diamond lattice. This confers exceptional rigidity and thermal stability. An ethyl group is substituted at the C2 bridgehead position, the same carbon to which the acrylate ester

is attached. This substitution pattern creates a sterically hindered tertiary ester. The presence of the acrylate group, with its reactive carbon-carbon double bond, allows the molecule to function as a monomer in free-radical polymerization processes.

The combination of the bulky, non-polar adamantane group and the reactive acrylate functionality is central to its utility. In a polymer chain, the adamantyl group enhances thermal properties, such as the glass transition temperature (Tg), and improves etch resistance, a critical factor in photolithography.

## Molecular Structure Visualization

The following diagram illustrates the connectivity of the atoms in **2-Ethyl-2-adamantyl acrylate**.

Caption: Diagram of **2-Ethyl-2-adamantyl Acrylate** structure.

## Physicochemical Data

The key properties of **2-Ethyl-2-adamantyl acrylate** are summarized in the table below. This data is essential for reaction planning, polymer formulation, and safety assessments.

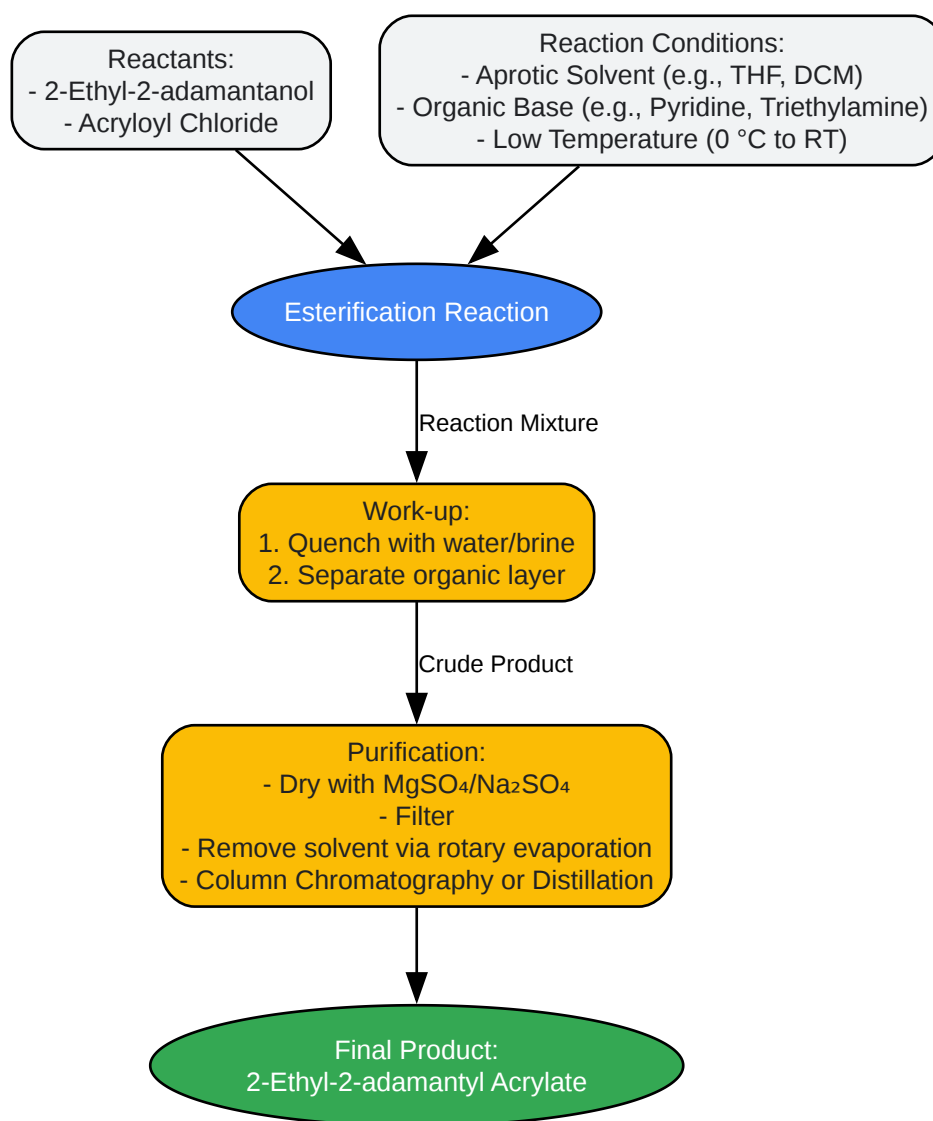
Property	Value	Source(s)
IUPAC Name	(2-ethyl-2-adamantyl) prop-2-enoate	[1]
CAS Number	303186-14-3	[1][2][3][4]
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O <sub>2</sub>	[1][2][5]
Molecular Weight	234.33 g/mol	[1][2][5][6]
Density	~1.06 g/cm <sup>3</sup> (Predicted)	[2][3]
Boiling Point	301.9 °C at 760 mmHg (Predicted)	[2][3][6]
Flash Point	123.0 °C	[2][6]
Refractive Index	~1.517	[2]

## Synthesis and Mechanistic Considerations

The synthesis of **2-Ethyl-2-adamantyl acrylate** is typically achieved via the esterification of 2-ethyl-2-adamantanol. While direct protocols for the acrylate are less common in literature than for the analogous methacrylate, the principles are identical. A general and robust method involves the reaction of the parent alcohol with an activated acrylic acid derivative, such as acryloyl chloride.

## Synthesis Workflow

The process begins with the synthesis of the precursor alcohol, 2-ethyl-2-adamantanol, which is then esterified.



General Synthesis Workflow

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Caption: Workflow for the synthesis of **2-Ethyl-2-adamantyl Acrylate**.

## Experimental Protocol (Representative)

This protocol is adapted from established methods for analogous adamantyl methacrylates and represents a standard approach for this esterification.[7][8]

Objective: To synthesize **2-Ethyl-2-adamantyl acrylate** from 2-ethyl-2-adamantanol and acryloyl chloride.

Materials:

- 2-ethyl-2-adamantanol
- Acryloyl chloride
- Pyridine (anhydrous) or Triethylamine (anhydrous)
- Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
- Polymerization inhibitor (e.g., MEHQ, tetrachlorobenzoquinone)[9][10]
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- **Reactor Setup:** A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
- **Reagent Charging:** Charge the flask with 2-ethyl-2-adamantanol and the anhydrous solvent. Add a small amount of polymerization inhibitor.

- **Base Addition:** Add the organic base (e.g., pyridine). The base acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct.[\[7\]](#)
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with the highly reactive acryloyl chloride.
- **Acryloyl Chloride Addition:** Add acryloyl chloride dropwise from the addition funnel to the cooled, stirred solution. Maintain the temperature below 5-10 °C during the addition.
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, cool the mixture again and slowly quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
- **Drying and Filtration:** Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure **2-Ethyl-2-adamantyl acrylate**.

## Applications in Polymer Science and Microelectronics

The primary application for **2-Ethyl-2-adamantyl acrylate** is as a functional monomer in the synthesis of polymers for advanced photoresists, particularly for 193 nm immersion lithography.  
[\[7\]](#)[\[11\]](#)[\[12\]](#)

- **High Tg and Thermal Stability:** The rigid adamantane cage restricts segmental motion of the polymer chains, leading to a significantly higher glass transition temperature (Tg) and improved thermal stability compared to analogous non-cyclic aliphatic acrylates.[\[12\]](#)

- **Etch Resistance:** The high carbon-to-hydrogen ratio of the adamantane group provides excellent resistance to plasma etching, a crucial step in semiconductor manufacturing.
- **Acid-Cleavable Functionality:** While the acrylate itself is stable, the tertiary ester linkage is susceptible to acid-catalyzed cleavage. This property is exploited in chemically amplified photoresists. In the presence of a photoacid generator (PAG), exposure to UV light generates a strong acid, which then cleaves the ester, converting the non-polar, insoluble polymer into a polar, soluble one, allowing for pattern development.

## Safety and Handling

**2-Ethyl-2-adamantyl acrylate** should be handled in accordance with standard laboratory safety procedures. It is an irritant, and contact with skin and eyes should be avoided.<sup>[13]</sup>

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation of vapors.<sup>[13]</sup>
- **Storage:** Store in a cool, dry place away from ignition sources. As an acrylate, it can polymerize spontaneously; it is often stored with an inhibitor and under refrigeration.

## Conclusion

**2-Ethyl-2-adamantyl acrylate** is a highly specialized monomer whose unique molecular architecture provides a direct pathway to high-performance polymers. The strategic combination of a rigid, etch-resistant adamantane core with a polymerizable acrylate function makes it an indispensable component in the formulation of advanced photoresists for the microelectronics industry. Understanding its synthesis, properties, and the structure-function relationships is key to leveraging its full potential in the development of next-generation materials.

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